molecular formula C13H14ClN B8327939 2-(4-chlorophenyl)-1-ethyl-3-methyl-1H-pyrrole

2-(4-chlorophenyl)-1-ethyl-3-methyl-1H-pyrrole

Cat. No.: B8327939
M. Wt: 219.71 g/mol
InChI Key: UUHYSEWMWUTXCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-1-ethyl-3-methyl-1H-pyrrole is a useful research compound. Its molecular formula is C13H14ClN and its molecular weight is 219.71 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H14ClN

Molecular Weight

219.71 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-ethyl-3-methylpyrrole

InChI

InChI=1S/C13H14ClN/c1-3-15-9-8-10(2)13(15)11-4-6-12(14)7-5-11/h4-9H,3H2,1-2H3

InChI Key

UUHYSEWMWUTXCZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=C1C2=CC=C(C=C2)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(4-chlorophenyl)-3-methyl-1H-pyrrole (prepared according to the procedure given in Tetrahedron Letters 46 (2005) 4539-4542, 1.0 g, 5.22 mmol) in DMF (10 ml) was added dropwise to a stirred suspension of Sodium hydride (0.23 g, 5.74 mmol, 60% dispersion in mineral oil) in 20 ml DMF at 0° C. under a nitrogen atmosphere. The reaction mixture was then stirred at about 0° C. for 30 min. Ethyl iodide (0.89 g, 0.47 ml, 5.74 mmol) was then added to the reaction mixture maintaining the temperature at 0° C. The reaction mixture was then stirred at 25° C. for 3 hrs. The progress of the reaction was monitored by TLC. The reaction mixture was slowly quenched with cold water (30 ml) and the resulting mixture was then extracted with ethyl acetate (2×30 ml). The combined organic layer was then washed with brine (lx 30 ml) and dried over sodium sulfate. The dried organic layer was then concentrated under reduced pressure to obtain crude product as semi-solid mass (0.8 g), which was then purified by flash column chromatography using 5% ethyl acetate in hexanes as an eluent to obtain the title compound (0.6 g, 52.3%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0.47 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
52.3%

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